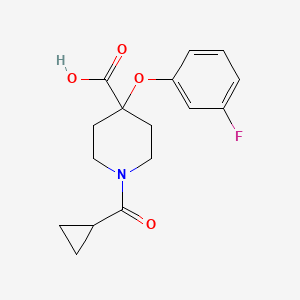
N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide, also known as MMMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMMPA belongs to the class of phenacetin analogs and is structurally similar to other compounds, such as paracetamol and acetanilide.
Mécanisme D'action
The mechanism of action of N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide is not fully understood. However, it is believed that this compound exerts its analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzyme. COX is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and physiological effects:
This compound has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models. Additionally, this compound has been shown to induce cell death in various cancer cell lines. However, the biochemical and physiological effects of this compound in humans are not fully understood. Further studies are needed to determine the safety and efficacy of this compound in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide in lab experiments is its potent analgesic and anti-inflammatory effects. This compound can be used to study the mechanisms of pain and inflammation in animal models. Additionally, this compound can be used to study the potential use of COX inhibitors in the treatment of pain and inflammation. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to induce liver toxicity in animal models. Therefore, caution should be taken when using this compound in lab experiments.
Orientations Futures
There are several future directions for the study of N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide. One direction is to further investigate the mechanism of action of this compound. Understanding the molecular pathways involved in the analgesic, anti-inflammatory, and anti-cancer effects of this compound could lead to the development of more potent and selective analogs. Another direction is to investigate the safety and efficacy of this compound in humans. Clinical trials are needed to determine the potential use of this compound in the treatment of pain, inflammation, and cancer. Additionally, studies are needed to investigate the potential use of this compound in combination with other drugs for the treatment of cancer.
Méthodes De Synthèse
The synthesis of N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide involves the reaction between 4-methoxy-2-methylbenzoic acid and 2-methylaniline in the presence of acetic anhydride and a catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 150-152°C. The purity of this compound can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. This compound has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models. Additionally, this compound has been investigated for its potential use as an anti-cancer agent. Studies have shown that this compound can induce cell death in various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Propriétés
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-6-4-5-7-14(12)11-17(19)18-16-9-8-15(20-3)10-13(16)2/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQNVVQHGGQOHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=C(C=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]-N~2~-methylglycinamide](/img/structure/B5497388.png)
![2-methyl-1-[3-(4-nitrophenyl)acryloyl]piperidine](/img/structure/B5497394.png)
![6-{3-oxo-3-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propyl}pyridazin-3(2H)-one](/img/structure/B5497398.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(2-methoxy-2-methylpropanoyl)piperidine](/img/structure/B5497413.png)
![N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5497425.png)
![N,N'-1,2-propanediylbis[3-(4-methylphenyl)acrylamide]](/img/structure/B5497436.png)
![(3R*,4R*)-1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5497441.png)
![6-ethyl-N-(2-furylmethyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5497451.png)
![N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide](/img/structure/B5497454.png)

![4-[(4-phenyl-1-phthalazinyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5497468.png)

![1-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5497473.png)